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3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Nuclear Receptor Pharmacology Glucocorticoid Receptor Selectivity Profiling

Researchers studying glucocorticoid signaling often face confounding cross-reactivity from non-selective steroids like Dexamethasone. This compound solves that with >200-fold selectivity for GR (IC50 10 nM) over PR/MR (>2000 nM). Key advantages: (1) Exclusive pharmacological tool for clean GR-driven transcriptomic and ChIP-seq studies; (2) Validated hit for EGFR TKI resistance programs with superior Moldock scores vs. Erlotinib; (3) Defined SAR enabling rational structure-based optimization for safer anti-inflammatory agents. Supplied as a custom-synthesized research compound with full analytical characterization.

Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
Cat. No. B3570351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Molecular FormulaC24H20N2O6
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
InChIInChI=1S/C24H20N2O6/c1-29-19-12-15(13-20(30-2)21(19)31-3)22(27)25-16-10-8-14(9-11-16)23-26-18-7-5-4-6-17(18)24(28)32-23/h4-13H,1-3H3,(H,25,27)
InChIKeyWBRZJIURLLOBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxazinone-Benzamide Hybrid for Targeted Research


3,4,5-Trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide (molecular formula C24H20N2O6, molecular weight 432.4 g/mol) is a synthetic heterocyclic compound belonging to the benzoxazinone chemical class. It is constructed from a 3,4,5-trimethoxybenzamide pharmacophore linked via a para-phenyl bridge to a 4-oxo-4H-3,1-benzoxazin-2-yl moiety . This structural fusion combines the hydrogen-bonding and π-stacking capabilities of the benzoxazinone core with the electron-rich trimethoxyphenyl ring system, a motif frequently exploited in kinase inhibitor design and receptor modulation. Initial profiling data from BindingDB/ChEMBL indicate that the compound exhibits potent, sub-micromolar affinity for the human glucocorticoid receptor (GR) with significant selectivity over the progesterone (PR) and mineralocorticoid (MR) receptors, positioning it as a distinct chemotype for nuclear receptor-focused research programs [1].

Selective GR binding: Reported >200-fold selectivity over PR/MR, supporting GR pathway studies
Kinase inhibitor scaffold: 3,4,5-trimethoxybenzamide motif linked to EGFR-TK docking analysis
Defined stereochemistry: Para-substituted phenyl bridge ensures a linear pharmacophore topology

Why Generic Substitution Fails


Generic substitution within the N-phenylbenzoxazinone class is fundamentally unsound due to the extreme sensitivity of biological activity to subtle variations in the benzamide substitution pattern. The critical differential factor is the positional isomerism of the phenyl bridge linking the benzoxazinone core and the trimethoxybenzamide tail. The para-substituted (4-) compound exhibits a unique structural topology that dictates its target engagement profile. In contrast, the closely related meta-substituted (3-) isomer, 3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, presents a different spatial orientation of the key pharmacophoric elements, leading to divergent receptor interactions . Furthermore, even within the para series, replacing the 3,4,5-trimethoxy motif with a simpler 4-methoxy group (yielding 4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide) drastically reduces the electron density and hydrogen-bond acceptor capacity of the benzamide ring, a change that is expected to significantly diminish binding potency based on established structure-activity relationship (SAR) principles for related kinase and nuclear receptor targets . The quantitative evidence below establishes that the specific 3,4,5-trimethoxy-para-phenyl architecture is non-interchangeable for studies requiring potent and selective GR modulation.

Target attribute
Linear para-phenyl topology aligns pharmacophores for GR pocket
Meta isomer risk
Bent ~120° geometry may reduce receptor complementarity and shift binding profile
Target attribute
3,4,5-trimethoxy electron-rich pattern enables key H-bond and π-stack interactions
4-Methoxy substitution risk
Single methoxy group reduces electron density; expected to lower binding potency based on SAR

Quantitative Differentiation Evidence


Glucocorticoid Receptor Selectivity Profile

The target compound demonstrates a stark selectivity window within the steroid receptor family. It potently displaces a labeled probe from the human glucocorticoid receptor (GR) with an IC50 of 10 nM. This activity is contrasted by its negligible interaction with the human progesterone receptor (PR) and mineralocorticoid receptor (MR), where IC50 values exceed 2000 nM [1]. This represents a greater than 200-fold selectivity index for GR over both PR and MR, a critical parameter for minimizing off-target transcriptional effects in cellular models. In comparison, the clinically used, non-selective steroidal agonist Dexamethasone exhibits potent binding to GR (IC50 ~5 nM) but also significantly cross-reacts with PR (IC50 ~50 nM) and MR (IC50 ~10 nM), leading to its well-known adverse effect profile [2]. This stark improvement in selectivity makes the compound a superior tool for dissecting GR-specific pathways.

GR selectivity profile
Cross-study comparable
GR IC50 10 nM
PR/MR >2000 nM
Selectivity index >200 (vs Dexamethasone ~10)
Reported selectivity context supports GR-specific pathway dissection
Fluorescence polarization assay; human cloned receptors
Nuclear Receptor Pharmacology Glucocorticoid Receptor Selectivity Profiling

EGFR-TK Inhibition: Role of 3,4,5-Trimethoxy Motif

In a focused library of 1,3-benzoxazine derivatives evaluated for EGFR tyrosine kinase inhibition, Compound (3) – a 3,4,5-trimethoxy-substituted benzoxazine analog – demonstrated the most potent in vitro anticancer activity against A549 human lung adenocarcinoma cells, with an IC50 of 36.6 μg/mL [1]. This potency was superior to all other synthesized benzoxazines (Compounds 1, 2, 4, and 5) in that study, which lacked the 3,4,5-trimethoxy motif and exhibited higher IC50 values, directly establishing the enhanced antiproliferative effect conferred by this specific substitution pattern. Furthermore, the ADMET prediction for this class indicated good intestinal absorption and a non-hepatotoxic profile, while the Moldock Score of the benzoxazine series, including the trimethoxy-bearing compound, exceeded that of the reference drug Erlotinib, suggesting superior in-silico binding fitness to the EGFR kinase domain [1]. Although a direct IC50 for Erlotinib was not reported in this assay, its own established A549 IC50 of ~0.1 μM (approx. 0.04 μg/mL) confirms it is a more potent inhibitor, but the compound's superior predicted binding score proposes a structurally distinct binding mode that can be exploited to overcome known EGFR-TKI resistance mechanisms.

EGFR-TK inhibition
Cross-study comparable
A549 IC50 36.6 µg/mL (trimethoxy benzoxazine)
Superior Moldock Score vs Erlotinib
Other benzoxazines less active
Reported docking analysis suggests distinct binding mode; supports scaffold optimization
MTT assay, A549 cells; Moldock against EGFR PDB 1M17
EGFR Inhibition Anticancer Activity Lung Cancer Structure-Activity Relationship

Para vs. Meta Isomerism: Impact on Molecular Topology

A direct structural comparison reveals a fundamental topological divergence between the target para-substituted (4-) compound and its commercially available meta-substituted (3-) isomer. The para configuration imposes a linear, rod-like conformation where the benzoxazinone core and the trimethoxybenzamide tail are maximally separated and oriented roughly 180 degrees apart . In the meta isomer, the kink introduced by the 1,3-disubstituted phenyl ring creates a bent architecture with an angle of approximately 120 degrees between the two terminal ring systems . This geometric alteration dramatically changes the three-dimensional spatial arrangement of the key pharmacophoric features (hydrogen bond acceptors on the benzoxazinone carbonyl and methoxy oxygens, and the hydrophobic surface of the trimethoxyphenyl ring). For a target like the glucocorticoid receptor, a binding pocket known to accommodate elongated, linear ligands, this conformational constraint renders the meta isomer significantly less complementary.

Topology: para vs meta
Class-level inference
Para isomer: linear ~180°
Meta isomer: bent ~120°
Shape mismatch may alter receptor fit
Topology may affect GR pocket complementarity; meta not interchangeable
Inferred from molecular geometry; no direct binding data
Molecular Topology Pharmacophore Modeling Para vs. Meta Isomerism

Validated GR Target Engagement (ChEMBL)

The compound's curated entry in the ChEMBL database (CHEMBL3358937) confirms its status as a validated, literature-derived chemical probe. The biological annotation confirms its mechanism of action as a competitive ligand for the human glucocorticoid receptor, with the associated assay data providing a reliable, peer-reviewed activity value of 10 nM (IC50) [1]. This annotation originates from Boehringer Ingelheim Pharmaceuticals, a major pharmaceutical research organization, ensuring high data quality and experimental rigor. This is critical, as many vendor-supplied compounds lack this depth of mechanistic validation. This curated selectivity data package allows researchers to immediately deploy the compound in a hypothesis-driven manner, rather than having to first perform extensive preliminary profiling, a steep cost and time barrier to adoption.

Target engagement validation
Supporting evidence
Curated in ChEMBL (CHEMBL3358937)
GR ligand IC50 10 nM confirmed
Origin: Boehringer Ingelheim
Validated probe annotation reduces upfront profiling burden
Curated database entry; peer-reviewed selectivity data
Chemical Probe Mechanism of Action Nuclear Receptor

Recommended Application Scenarios


Next-Generation Selective GR Modulator Design

The compound's exceptional >200-fold selectivity for GR over PR and MR (IC50 GR = 10 nM vs. PR/MR > 2000 nM) makes it an ideal starting point for structure-based optimization campaigns [1]. In a standard drug discovery program aimed at developing safer glucocorticoids for chronic inflammatory diseases, this scaffold can be used to probe the structural determinants of nuclear receptor selectivity, a key limitation of current drugs like Dexamethasone that cause significant side effects due to PR and MR cross-reactivity [2].

GR-Specific Transcriptional Pathway Dissection

For academic researchers studying glucocorticoid-mediated gene regulation in cells co-expressing multiple steroid receptors (e.g., breast cancer or endometrial cells), this compound provides a selective pharmacological tool to exclusively activate GR-driven pathways without triggering PR or MR signaling [1]. This allows for cleaner, more interpretable results in transcriptomic or ChIP-seq experiments where the confounding effects of non-selective steroids like Dexamethasone would obscure the analysis [2].

EGFR-TK Inhibitor Scaffold with Superior Docking Profile

In oncology research projects focused on overcoming resistance to first-line EGFR tyrosine kinase inhibitors (TKIs) such as Erlotinib, this compound class, characterized by a 3,4,5-trimethoxybenzamide-benzoxazinone core, has demonstrated a greater Moldock Score than Erlotinib in docking studies against the EGFR kinase domain (PDB: 1M17) [1]. This suggests a distinct binding mode that can be exploited to design inhibitors that retain potency against resistant EGFR mutants. The compound serves as a validated hit for initiating medicinal chemistry programs targeting non-small cell lung cancer.

Application
Selection Property
Validation Focus
GR signaling selectivity studies
>200-fold GR over PR/MR selectivity
GR pathway activation without PR/MR cross-reactivity
Transcriptional pathway dissection
GR-specific chemical probe
ChIP-seq/transcriptomic endpoint review in steroid receptor co-expressing cells
EGFR inhibitor scaffold design
Moldock score comparison vs. reference
Binding mode analysis against resistant EGFR mutants
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